molecular formula C6H6O B1195090 Dipropargyl ether CAS No. 6921-27-3

Dipropargyl ether

Cat. No. B1195090
Key on ui cas rn: 6921-27-3
M. Wt: 94.11 g/mol
InChI Key: HRDCVMSNCBAMAM-UHFFFAOYSA-N
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Patent
US05556921

Procedure details

A solution of 168.12 g. (0.5 mole) of hexafluorobisphenol A in 1000 ml of acetone was reacted with 142.76 g. (1.2 moles) of propargyl bromide in the presence of 165.85 g. (1.2 moles) of potassium carbonate. The reaction mixture was stirred and heated under reflux for 72 hrs. After cooling it was filtered and the solvent (acetone) of the filtrate was evaporated on a Buchi Re 121 Rotavapor. The residue was dissolved in diethyl ether and washed first with a 5% NaOH solution and then three times with deionized water. Dipropargyl ether of hexafluorobisphenol A was obtained in 90% yield after evaporation of diethyl ether on a Rotavapor. The product was a light brown liquid with the following structure. ##STR11##
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
1.2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:14])([F:13])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1.[CH2:24](Br)[C:25]#[CH:26].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:26]([O:21][CH2:18][C:19]#[CH:20])[C:25]#[CH:24].[F:1][C:2]([F:22])([F:23])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:13])([F:14])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
1.2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 72 hrs
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent (acetone) of the filtrate was evaporated on a Buchi Re 121 Rotavapor
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed first with a 5% NaOH solution

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OCC#C
Name
Type
product
Smiles
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05556921

Procedure details

A solution of 168.12 g. (0.5 mole) of hexafluorobisphenol A in 1000 ml of acetone was reacted with 142.76 g. (1.2 moles) of propargyl bromide in the presence of 165.85 g. (1.2 moles) of potassium carbonate. The reaction mixture was stirred and heated under reflux for 72 hrs. After cooling it was filtered and the solvent (acetone) of the filtrate was evaporated on a Buchi Re 121 Rotavapor. The residue was dissolved in diethyl ether and washed first with a 5% NaOH solution and then three times with deionized water. Dipropargyl ether of hexafluorobisphenol A was obtained in 90% yield after evaporation of diethyl ether on a Rotavapor. The product was a light brown liquid with the following structure. ##STR11##
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
1.2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:14])([F:13])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1.[CH2:24](Br)[C:25]#[CH:26].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:26]([O:21][CH2:18][C:19]#[CH:20])[C:25]#[CH:24].[F:1][C:2]([F:22])([F:23])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:13])([F:14])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
1.2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 72 hrs
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent (acetone) of the filtrate was evaporated on a Buchi Re 121 Rotavapor
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed first with a 5% NaOH solution

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OCC#C
Name
Type
product
Smiles
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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